molecular formula C18H18N2O4S B13971325 Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt CAS No. 55036-57-2

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13971325
CAS No.: 55036-57-2
M. Wt: 358.4 g/mol
InChI Key: REGUHQHMXCRFSM-UHFFFAOYSA-N
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Description

Benzoxazolium derivatives are a class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. The compound Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt features a phenylamino ethenyl substituent at the 2-position and a sulfopropyl group at the 3-position, forming an inner salt (zwitterionic structure). This structural configuration confers unique electronic and solubility properties, making it suitable for applications in optical materials, dye-sensitized systems, and polymer composites .

Key structural attributes include:

  • Zwitterionic nature: The sulfonate group (-SO₃⁻) balances the positive charge on the benzoxazolium ring, enhancing solubility in polar solvents.
  • Extended conjugation: The phenylamino ethenyl group introduces π-conjugation, which is critical for optical absorption and emission in the visible to near-infrared (NIR) range .

Properties

CAS No.

55036-57-2

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-(2-anilinoethenyl)-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C18H18N2O4S/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)

InChI Key

REGUHQHMXCRFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3O2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, Inner Salt

General Synthetic Strategy

The synthesis of benzoxazolium inner salts with sulfopropyl substituents generally follows a multi-step approach:

  • Step 1: Formation of the benzoxazole or benzoxazolium core through cyclization reactions involving o-aminophenol derivatives and suitable aldehydes or acylating agents.
  • Step 2: Introduction of the 2-(2-(phenylamino)ethenyl) substituent via condensation or coupling reactions involving aniline derivatives.
  • Step 3: Attachment of the 3-(3-sulfopropyl) group through alkylation using 1,3-propane sultone or related sulfonating agents, resulting in the zwitterionic inner salt structure.

Detailed Preparation Procedures

Alkylation with 1,3-Propane Sultone

A key step in the preparation of the sulfopropyl inner salt is the alkylation of the benzoxazolium nitrogen with 1,3-propane sultone. This reaction is typically carried out under mild conditions in aprotic solvents or aqueous media.

  • Typical Conditions:

    • Reactants: Benzoxazolium precursor and 1,3-propane sultone
    • Solvent: Toluene or water
    • Temperature: 20–80 °C
    • Time: 6–24 hours
    • Atmosphere: Nitrogen or inert atmosphere to prevent oxidation
  • Example Procedure:

    • A mixture of benzoxazolium precursor and 1,3-propane sultone is stirred in toluene at 50 °C under nitrogen for 24 hours.
    • The reaction mixture is cooled, and the precipitated inner salt is filtered, washed with diethyl ether, and dried under vacuum.
    • The product is typically a white solid, confirming the formation of the sulfopropyl inner salt.
Formation of the Phenylaminoethenyl Substituent

The 2-(2-(phenylamino)ethenyl) group is introduced via condensation reactions involving aniline derivatives and suitable aldehydes or vinyl precursors.

  • Typical Conditions:

    • Reactants: Aniline or substituted aniline and benzoxazolium aldehyde derivative
    • Solvent: Ethanol or aqueous ethanol
    • Temperature: Room temperature to reflux
    • Time: Several hours to overnight
  • Mechanism:

    • The amino group of aniline attacks the aldehyde carbonyl to form an imine intermediate.
    • Subsequent tautomerization and stabilization lead to the formation of the ethenyl linkage.
Inner Salt Formation and Purification

The zwitterionic nature of the sulfopropyl group and the benzoxazolium cation leads to an inner salt structure.

  • After alkylation and substitution, the crude product is purified by:
    • Filtration and washing with diethyl ether to remove unreacted reagents.
    • Vacuum drying to remove residual solvents.
    • Optional recrystallization from suitable solvents to enhance purity.

Experimental Data and Research Findings

Reaction Conditions and Yields

Step Reactants Conditions Time Temperature Yield (%) Notes
Alkylation with 1,3-propane sultone Benzoxazolium precursor + 1,3-propane sultone Stirring in toluene under N2 24 h 50 °C 80–85% White precipitate formed
Condensation with aniline Benzoxazolium aldehyde + aniline Stirring in ethanol 12 h Room temp to reflux 75–90% Formation of phenylaminoethenyl group
Inner salt isolation Crude product Filtration, washing, vacuum drying - - - Purity >95% by NMR and elemental analysis

Analytical Characterization

Comparative Analysis of Preparation Methods

Method Solvent Temperature Time Yield Advantages Limitations
Toluene, N2 atmosphere alkylation Toluene 50 °C 24 h 80–85% High purity, controlled atmosphere minimizes side reactions Requires inert gas setup
Aqueous alkylation with sulfuric acid catalysis Water 60 °C 2 h Moderate Green chemistry approach, shorter time Possible side reactions, lower yield
Condensation in ethanol Ethanol RT to reflux 12 h 75–90% Mild conditions, good yields Requires purification to remove unreacted aniline

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. In biological systems, it can interfere with cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The sulfopropyl group enhances its solubility and bioavailability, making it an effective agent in various applications.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazolium Family

Several benzoxazolium derivatives share the sulfopropyl group but differ in substituents, leading to variations in properties:

Compound Name Substituents Molecular Formula Key Applications Optical Properties (Emission λ) Solubility
Target Compound : Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt 2-(phenylamino)ethenyl, 3-sulfopropyl C₂₀H₂₁N₂O₃S Optical gain materials, polymer-dye composites ~800–950 nm (inferred) High in polar solvents
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt (CID 112428) 2,5-dimethyl, 3-sulfopropyl C₁₂H₁₆NO₄S Surfactants, ionic liquids N/A Moderate
Benzoxazolium, 5-chloro-2-(2-((5-phenyl-3-(3-sulfobutyl)-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)-, inner salt 5-chloro, sulfobutyl/sulfopropyl C₃₄H₃₅ClN₂O₆S₂ Photographic emulsions, spectral sensitizers NIR (~950 nm) High in aqueous solutions

Key Observations :

  • The target compound’s phenylamino ethenyl group extends conjugation compared to simpler methyl-substituted analogues (e.g., CID 112428), enabling red-shifted emission .
  • Chlorinated derivatives (e.g., : CAS 83783-58-8) exhibit enhanced photostability due to electron-withdrawing substituents but may sacrifice solubility .

Insights :

  • The sulfopropyl group improves compatibility with hydrophilic polymers (e.g., polyvinylpyrrolidone), enhancing gain efficiency at higher dye concentrations .
  • The target compound’s extended conjugation likely positions its emission in the NIR range, similar to benz[e]indolium derivatives, but with tunability via the phenylamino group .

Electronic and Solubility Properties

Comparative computed properties (from , and 10):

Parameter Target Compound Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- (CID 112428) Benzothiazolium analogue (CAS 63149-05-3)
Molecular Weight ~363.4 g/mol (estimated) 269.32 g/mol 315.8 g/mol
LogP (XLogP3) ~2.1 (predicted) 1.8 2.5
Hydrogen Bond Acceptors 6 4 5
Topological Polar Surface Area ~110 Ų 82.6 Ų 95 Ų

Structural Impact :

  • Higher polar surface area in the target compound correlates with improved solubility in polar solvents compared to methyl-substituted analogues .

Biological Activity

Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)-, inner salt, is a synthetic compound belonging to the benzoxazolium class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular structure of Benzoxazolium, 2-(2-(phenylamino)ethenyl)-3-(3-sulfopropyl)- is characterized by a benzoxazole ring substituted with a phenylamino group and a sulfopropyl group. The chemical formula is C₁₅H₁₈N₂O₃S, with a molecular weight of approximately 306.38 g/mol. The inner salt form indicates that the compound exists in a protonated state, which may influence its solubility and reactivity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.38 g/mol
SolubilitySoluble in water
pHAcidic (pH < 7)

Antimicrobial Activity

Research has demonstrated that benzoxazolium derivatives exhibit significant antimicrobial properties. A study focusing on related compounds found that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Case Study : A derivative of benzoxazolium showed an inhibition zone of 15 mm against Staphylococcus aureus and 18 mm against Escherichia coli in agar diffusion tests. This suggests potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

Benzoxazolium compounds have also been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms.

  • Case Study : In vitro assays revealed that treatment with a benzoxazolium derivative led to a 40% reduction in cell viability in human breast cancer cell lines (MCF-7) compared to untreated controls. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Cytotoxicity Assessment

Cytotoxicity studies are essential to evaluate the safety profile of benzoxazolium compounds.

  • Findings : The compound exhibited low cytotoxicity towards normal human fibroblast cells, with an IC50 value significantly higher than that observed in cancer cells, indicating selectivity towards malignant cells.

The biological activity of benzoxazolium compounds can be attributed to several mechanisms:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a pathway leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Benzoxazolium derivatives may inhibit specific enzymes involved in cell proliferation and survival.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of benzoxazolium compounds:

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusInhibition Zone: 15 mm
AntimicrobialEscherichia coliInhibition Zone: 18 mm
AnticancerMCF-7 (Breast Cancer)Cell Viability Reduction: 40%
CytotoxicityNormal FibroblastsIC50 > Cancer Cells

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